4-[3-Cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride
説明
Overview of Casein Kinase 1 (CK1) Family and Isoforms (CK1δ, CK1ε)
The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine protein kinases that are ubiquitous in eukaryotic organisms. researchgate.net In humans, this family includes several isoforms, such as α, δ, ε, γ1, γ2, and γ3. researchgate.netwikipedia.org Among these, CK1δ and CK1ε are the most closely related, sharing over 96% sequence identity within their kinase domains and exhibiting very similar carboxy-terminal extensions. frontiersin.org Despite their high degree of homology, subtle but important differences exist in their substrate phosphorylation, leading to distinct physiological roles. frontiersin.org The regulation of CK1δ and CK1ε activity is complex, involving autophosphorylation of their C-terminal tails, which can inhibit their kinase activity. nih.gov
PF-670462 has emerged as a potent and selective inhibitor of both CK1ε and CK1δ, with IC50 values of 7.7 nM and 14 nM, respectively. rndsystems.com This compound displays greater than 30-fold selectivity for these isoforms over a panel of 42 other common kinases, making it an invaluable research tool. rndsystems.com
| Target | IC50 (nM) |
|---|---|
| CK1ε | 7.7 |
| CK1δ | 14 |
Physiological Roles of CK1δ and CK1ε in Cellular Processes
The isoforms CK1δ and CK1ε are integral to a multitude of cellular processes, underscoring their importance in maintaining cellular homeostasis. Their involvement spans from the regulation of daily biological clocks to fundamental signaling pathways that govern cell fate.
Both CK1δ and CK1ε are key regulators of the circadian rhythm, the body's internal 24-hour clock. They achieve this by phosphorylating core clock proteins, most notably the Period (PER) proteins. nih.govnus.edu.sg This phosphorylation event is a critical step that influences the stability and nuclear translocation of PER proteins, thereby modulating the length of the circadian cycle. nih.govresearchgate.net Inhibition of CK1δ and CK1ε by PF-670462 has been shown to cause phase shifts in circadian rhythms. rndsystems.com Specifically, PF-670462 inhibits the nuclear translocation of PER proteins, leading to a lengthening of the circadian period. rndsystems.comresearchgate.net Research has demonstrated that while both isoforms are involved, CK1δ appears to play a more dominant role in maintaining the 24-hour cycle length. nih.govtandfonline.com Pharmacological inhibition of CK1δ, but not CK1ε, significantly lengthens circadian rhythms in both central (suprachiasmatic nucleus) and peripheral tissues. nih.govpnas.org
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov Multiple members of the CK1 family, including CK1α, δ, and ε, are known to regulate this pathway by phosphorylating distinct substrates. nih.gov CK1δ and CK1ε can act as positive regulators of the Wnt pathway. pnas.org They are known to phosphorylate key components of the pathway, such as Dishevelled (Dvl), which is an early event upon Wnt stimulation. nih.gov This phosphorylation can lead to the stabilization of β-catenin and the subsequent activation of Wnt target genes. pnas.org Both CK1δ and CK1ε have been shown to activate the Lef-1 reporter gene, a downstream target of the Wnt pathway. pnas.org
CK1δ and CK1ε have been implicated in the regulation of cell proliferation and differentiation. researchgate.net CK1δ, in particular, has been shown to be involved in mitotic spindle dynamics and cell cycle progression. nih.gov Its expression levels have been observed to increase as the cell cycle progresses. nih.gov Studies have indicated that CK1δ can influence the proliferation of certain cancer cells, and its inhibition can sensitize these cells to chemotherapy. nih.govnih.gov Furthermore, CK1ε has been identified as a key regulator of mRNA translation, a process fundamental to cell growth and proliferation. aacrjournals.org Inhibition of CK1ε, including with PF-670462, has been shown to decrease cell proliferation in certain cancer cell lines. aacrjournals.org
Recent research has uncovered a role for CK1δ and CK1ε in fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix. frontiersin.org Transforming growth factor-beta (TGF-β) is a major mediator of fibrosis. nih.gov Studies have shown that the dual CK1δ/ε inhibitor PF-670462 can attenuate the fibrogenic effects of TGF-β. frontiersin.orgnih.govmonash.edu In models of pulmonary fibrosis, PF-670462 reduced the activation of myofibroblasts and the deposition of collagen. frontiersin.orgatsjournals.org Suppression of CK1δ, more so than CK1ε, appears to be a major target for the anti-fibrotic actions of PF-670462. atsjournals.org
| Marker | Effect of PF-670462 | Reference |
|---|---|---|
| Myofibroblast Activation | Reduced | atsjournals.org |
| Collagen Deposition | Reduced | frontiersin.org |
| TGF-β-induced Gene Expression | Inhibited | nih.gov |
Emerging evidence has linked CK1 isoforms, particularly CK1δ, to the pathology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.orgnih.gov Overexpression and aberrant activity of CK1δ have been associated with the hyperphosphorylation of key proteins implicated in these disorders, such as tau and TDP-43. researchgate.netfrontiersin.orgtandfonline.com In Alzheimer's disease, both CK1δ and CK1ε protein levels are highly upregulated in affected brain tissue. frontiersin.orgelsevierpure.com The inhibition of CK1δ/ε with PF-670462 has been shown to improve cognitive function and reduce amyloid-β plaques in a mouse model of Alzheimer's disease, suggesting a potential therapeutic avenue. frontiersin.orgnih.gov
Rationale for Pharmacological Targeting of CK1δ/ε
Among the CK1 isoforms, the closely related delta (δ) and epsilon (ε) isoforms have emerged as particularly compelling targets for pharmacological intervention. frontiersin.org They share over 96% sequence identity in their kinase domains and phosphorylate many of the same substrates. frontiersin.org The rationale for targeting CK1δ/ε is rooted in their significant involvement in the pathophysiology of several diseases.
Therapeutic Hypothesis in Diverse Biological Systems
The therapeutic potential of inhibiting CK1δ/ε is being explored across a range of diseases:
Oncology: Aberrant expression and activity of CK1δ and CK1ε have been identified in various cancers, including breast, ovarian, and pancreatic cancer. nih.govresearchgate.net In the context of the Wnt/β-catenin pathway, which is often hyperactivated in cancer, CK1δ/ε mediate the upstream WNT signal. mdpi.com Therefore, their inhibition is hypothesized to block this oncogenic signaling. mdpi.com For instance, in triple-negative breast cancer, inhibition of CK1δ has been shown to block the nuclear localization of β-catenin and induce apoptosis. nih.govnih.gov
Circadian Rhythm Disorders: CK1δ and CK1ε play a pivotal role in phosphorylating the PERIOD (PER) proteins, which are essential components of the circadian clock. researchgate.net This phosphorylation marks PER for degradation, thereby regulating the timing of the molecular clock. researchgate.net Inhibition of CK1δ/ε can stabilize PER proteins, leading to a lengthening of the circadian period. researchgate.net This mechanism forms the basis for investigating CK1δ/ε inhibitors as potential treatments for sleep phase disorders, such as Familial Advanced Sleep Phase Syndrome (FASPS), which has been linked to mutations in PER2 phosphorylation sites recognized by CK1. wikipedia.org
Other Conditions: Preclinical studies have suggested that pharmacological inhibition of CK1δ/ε may have therapeutic applications in neurodegenerative diseases, behavioral disorders, and even conditions like pulmonary fibrosis, where these kinases have been implicated in TGF-β signaling. mdpi.comnih.govfrontiersin.org
PF-670462 as a Dual CK1δ/ε Inhibitor
PF-670462 is a potent and selective small-molecule inhibitor that targets both CK1δ and CK1ε. ncats.iorndsystems.com It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of substrate proteins. nih.gov Its ability to dually inhibit both isoforms makes it a valuable tool for investigating the combined roles of CK1δ and CK1ε in various biological systems.
PF-670462 was developed by Pfizer in the pursuit of small molecules capable of modulating the circadian rhythm. imrpress.com The primary goal was to create a compound that could induce phase shifts in circadian periodicity, with potential applications for treating sleep-wake cycle disorders. ncats.io Its development provided researchers with a potent tool to probe the function of CK1δ/ε in the circadian clock, demonstrating that its inhibition could lead to profound phase delays in both free-running and entrained conditions in preclinical models. rndsystems.com
The landscape of CK1 inhibitors includes several compounds that have been used in preclinical research, each with varying degrees of selectivity for different isoforms. The non-selective nature of some early inhibitors has sometimes complicated the pharmacological validation of CK1δ/ε as specific targets. nih.gov PF-670462 is often compared with other inhibitors to delineate the specific roles of CK1δ and CK1ε.
For example, PF-4800567 is a selective inhibitor of CK1ε with a greater than 20-fold higher activity for CK1ε over CK1δ. researchgate.net Studies comparing PF-670462 with PF-4800567 have been instrumental in suggesting that while both kinases are involved, CK1δ may play a more dominant role in regulating the circadian period. researchgate.net Other compounds like IC261 and D4476 also inhibit CK1δ/ε but may have different off-target effects. mdpi.comnih.gov More recently developed inhibitors, such as SR-3029, show high selectivity for CK1δ and have been used to specifically probe the function of this isoform in cancer models. nih.govimrpress.com
The following interactive table provides a comparative overview of the inhibitory activity of PF-670462 and other notable CK1 inhibitors based on published preclinical data.
| Compound | Primary Target(s) | IC50 for CK1δ (nM) | IC50 for CK1ε (nM) | Key Preclinical Findings |
| PF-670462 | CK1δ/ε | 7.7 - 14 | 14 - 90 | Potently induces phase delays in circadian rhythms; shows anti-fibrotic effects. researchgate.netncats.iorndsystems.comselleckchem.com |
| PF-4800567 | CK1ε | >300 | ~32 | Selective CK1ε inhibition has minimal effect on circadian period. imrpress.comresearchgate.net |
| IC261 | CK1δ/ε | High | High | Shows cancer-cell-selective growth inhibition. nih.gov |
| D4476 | CK1δ/ε | Moderate | Moderate | Blocks CLL cell chemotaxis; used in various cancer studies. mdpi.com |
| SR-3029 | CK1δ | 44 | Moderate | Potently inhibits proliferation in breast cancer and lymphoma models. researchgate.netnih.gov |
IC50 values can vary between different assays and studies. The values presented are representative figures from the cited literature.
This comparative analysis highlights the importance of using a range of inhibitors with different selectivity profiles to accurately dissect the distinct and overlapping functions of the CK1δ and CK1ε isoforms in health and disease.
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
950912-80-8 |
|---|---|
分子式 |
C19H21ClFN5 |
分子量 |
373.9 g/mol |
IUPAC名 |
4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |
InChIキー |
INGFJPJVSZXDEP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |
製品の起源 |
United States |
Molecular Mechanisms of Action of Pf 670462
Target Identification and Validation of CK1δ/ε Inhibition
PF-670462 is a chemical compound identified as a potent inhibitor of Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε). These kinases are crucial regulators of numerous cellular processes, most notably the molecular clockwork governing circadian rhythms. The mechanism of PF-670462 involves competitive binding at the ATP-binding site of these kinases.
PF-670462 demonstrates high potency in inhibiting the enzymatic activity of both CK1δ and CK1ε. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%, have been determined through various in vitro kinase assays.
Reports indicate that PF-670462 inhibits CK1ε with an IC50 value of approximately 7.7 nM and CK1δ with an IC50 value of 14 nM. Other studies have reported IC50 values of 90 nM for CK1ε and 13 nM for CK1δ. Despite some variation in the reported values for CK1ε, the data consistently establish PF-670462 as a nanomolar inhibitor of both target kinases.
Table 1: IC50 Values of PF-670462 for CK1δ and CK1ε
| Target Kinase | IC50 Value (nM) | Source(s) |
|---|---|---|
| CK1δ | 13 - 14 |
The effectiveness and potential applications of a kinase inhibitor are heavily dependent on its selectivity for the intended targets over other kinases in the human kinome.
PF-670462 was developed as a dual inhibitor for the highly homologous CK1δ and CK1ε isoforms. The kinase domains of CK1δ and CK1ε share 98% homology, which presents a challenge for developing highly selective single-isoform inhibitors. PF-670462 potently inhibits both isoforms, making it a valuable tool for studying their combined biological functions.
While initially described as a selective inhibitor, broader kinase profiling has revealed that PF-670462 interacts with other kinases, particularly at higher concentrations. It was initially reported to have greater than 30-fold selectivity for CK1δ/ε over 42 other common kinases. Another report noted over 300-fold selectivity against CK2.
However, subsequent, more extensive kinase screening has characterized PF-670462 as a non-selective kinase inhibitor. Studies have shown that it also potently inhibits other kinases, including p38 mitogen-activated protein kinase (MAPK) and the epidermal growth factor receptor (EGFR). A kinome scan revealed that at a concentration of 10 μM, PF-670462 inhibited 44 different kinases by 90% or more, including pro-apoptotic kinases like JNK, p38, and EGFR isoforms. This broader activity profile suggests that the biological effects observed with PF-670462 may not be solely attributable to the inhibition of CK1δ/ε and must be interpreted with consideration for these off-target interactions. The compound does, however, show selectivity for CK1δ over the TGF-β receptor kinase, ALK5.
Kinase Selectivity Profiling
Cellular and Subcellular Effects
The inhibition of CK1δ/ε by PF-670462 leads to significant downstream effects on cellular processes, primarily through the modulation of key substrate proteins.
One of the most well-documented effects of PF-670462 is its profound impact on the core components of the circadian clock, specifically the Period (PER) proteins. CK1δ and CK1ε are the primary kinases responsible for the progressive phosphorylation of PER proteins, which targets them for degradation and controls the timing of the molecular clock.
By inhibiting CK1δ/ε, PF-670462 prevents the phosphorylation and subsequent degradation of PER proteins. This leads to an accumulation and enhanced nuclear retention of PER2. The inhibition of PER protein nuclear translocation has been observed with an EC50 of 290 nM. This stabilization and nuclear accumulation of PER proteins prolongs their repressive action on the CLOCK:BMAL1 transcriptional complex, thereby extending the period of the circadian rhythm in a dose-dependent manner. At high concentrations, this effect can lead to a complete loss of rhythmicity. This mechanism makes PF-670462 a critical tool for investigating the post-translational regulation of the circadian pacemaker.
Modulation of Period (PER) Protein Dynamics
Impact on PER Protein Phosphorylation
The circadian clock in mammals is governed by a transcriptional-translational feedback loop, where the Period (PER) proteins are central components. The stability and function of PER proteins are tightly regulated by post-translational modifications, particularly phosphorylation by CK1δ and CK1ε. pnas.org These kinases phosphorylate PER2 at key regions that control a "phosphoswitch" mechanism, which dictates the protein's stability. pnas.org
PF-670462, by inhibiting CK1δ and CK1ε, directly blocks the phosphorylation of PER proteins. nih.govfrontiersin.org Specifically, studies have shown that PF-670462 markedly reduces the "priming" phosphorylation of mouse PER2 (mPER2) at the S659 site, a critical step for subsequent phosphorylations that target the protein for degradation. pnas.org Both CK1δ and CK1ε are necessary and sufficient for this priming event, and their inhibition by PF-670462 effectively stalls this process. pnas.org This action prevents the inactivation of PER2's transrepressive activity, a key step in the negative feedback loop of the circadian cycle. nih.govfrontiersin.org
| Target Kinase | Specific Action | Key Substrate Site | Functional Consequence | Reference |
|---|---|---|---|---|
| CK1δ/ε | Inhibition of kinase activity | mPER2 S659 (priming site) | Reduced PER2 phosphorylation | pnas.org |
| CK1δ/ε | Blocks phosphorylation cascade | Downstream PER2 sites | Prevents PER2 from being marked for degradation | nih.govfrontiersin.org |
Influence on PER Protein Nuclear Retention and Degradation
The phosphorylation of PER proteins by CK1δ/ε is a critical signal for their degradation. By inhibiting this phosphorylation, PF-670462 prevents the degradation of PER proteins. researchgate.netnih.gov This leads to an accumulation and stabilization of PER proteins within the cell.
A significant consequence of this stabilization is the enhanced nuclear retention of PER2. researchgate.netnih.govnih.gov Normally, PER proteins shuttle between the cytoplasm and the nucleus as part of the circadian cycle. CK1-mediated phosphorylation influences this nuclear translocation. nih.govrndsystems.com Inhibition of CK1δ by PF-670462 results in PER2 protein being retained in the nuclear compartment. nih.gov Immunostaining of cells in the suprachiasmatic nucleus (SCN), the brain's master clock, demonstrated that treatment with PF-670462 leads to a clear retention of PER2 in the nucleus. nih.gov This enhanced nuclear localization is consistent with the prolongation of the PER-mediated negative feedback on the clock's transcriptional machinery. nih.gov
Regulation of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis. Casein Kinase 1 isoforms, including δ and ε, are integral components of the β-catenin destruction complex. nih.gov This complex regulates the levels of cytoplasmic β-catenin, the key mediator of the pathway. CK1 initiates the phosphorylation of β-catenin, priming it for subsequent phosphorylation by GSK3 and eventual degradation. nih.gov
PF-670462 has been identified as a potent inhibitor of Wnt/β-catenin signaling. nih.govresearchgate.net By inhibiting CK1δ and CK1ε, PF-670462 disrupts the function of the destruction complex. This inhibition prevents the necessary phosphorylation steps that mark β-catenin for degradation. Although the precise downstream consequences can be complex, the primary effect is the modulation of β-catenin stability and signaling activity. One study reported PF-670462 to be a potent inhibitor of Wnt/β-catenin signaling with an IC50 of approximately 17 nM. nih.gov
Effects on mRNA Translation and Protein Synthesis Pathways
Recent evidence has implicated CK1δ and CK1ε as regulators of mRNA translation and protein synthesis. aacrjournals.orgnih.gov These kinases are components of the pre-40S ribosome subunits and are required for the maturation of 40S ribosomes. nih.gov A key mechanism through which they influence protein synthesis is by regulating the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov Hyper-phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the assembly of the eIF4F complex and the initiation of cap-dependent translation. nih.gov
PF-670462 has been shown to inhibit this process. In lymphoma models, the dual inhibition of CK1ε/CK1δ by PF-670462 reduces the phosphorylation of 4E-BP1. nih.gov This leads to the disruption of eIF4F complex assembly and a subsequent inhibition of translation initiation. nih.gov Further studies have demonstrated that treatment with PF-670462 can decrease the rate of nascent protein synthesis. aacrjournals.orgresearchgate.net
Impact on Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is critical in development, wound healing, and has been implicated in fibrosis and cancer metastasis. youtube.comyoutube.com Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. frontiersin.orgnih.gov
Studies have shown that PF-670462 can attenuate the fibrogenic effects of TGF-β, in part by preventing TGF-β-induced EMT. nih.govfrontiersin.org In vitro experiments using alveolar epithelial cells demonstrated that PF-670462 inhibited the delayed gene expression changes associated with EMT that are induced by TGF-β. nih.gov The compound prevented the TGF-β-induced loss of the epithelial marker E-cadherin and inhibited the expression of mesenchymal-associated genes like N-Cadherin and Vimentin in a concentration-dependent manner. nih.govfrontiersin.org
| Gene | Typical Change in EMT | Effect of PF-670462 on TGF-β Induced Change | Reference |
|---|---|---|---|
| E-Cadherin (E-Cad) | Downregulation | Inhibited the loss of expression | nih.govfrontiersin.org |
| N-Cadherin (N-Cad) | Upregulation | Inhibited the increase in expression | nih.govfrontiersin.org |
| Vimentin (Vim) | Upregulation | Inhibited the increase in expression | nih.gov |
Preclinical in Vitro Research Applications of Pf 670462
Cell-Based Assays for CK1δ/ε Activity
Cell-based assays are crucial for understanding the functional consequences of CK1δ/ε inhibition by PF-670462 in a living cellular environment. These assays move beyond simple enzymatic inhibition to assess the impact on complex cellular processes regulated by these kinases.
Reporter Gene Assays for Circadian Rhythms (e.g., PER2::Luc)
PF-670462 has been a key tool in studying the role of CK1δ/ε in regulating circadian rhythms using reporter gene assays. A common approach involves cell lines or tissue slices expressing bioluminescent reporters driven by circadian clock gene promoters, such as PER2::Luc or Cry1(Ebox)-Luc embopress.orgplos.orgpnas.orgpnas.orgnih.govresearchgate.netembopress.org.
Studies using PER2::Luc reporter in mouse suprachiasmatic nucleus (SCN) slices and fibroblasts have shown that PF-670462 dose-dependently and reversibly lengthens the circadian period embopress.orgpnas.orgpnas.orgnih.gov. This period lengthening is associated with the stabilization and nuclear retention of PER2 protein, a key component of the circadian clock machinery pnas.orgpnas.orgnih.gov. PF-670462 interferes with the phosphorylation of PER proteins by CK1, which is essential for their degradation and nuclear translocation embopress.orgpnas.org.
Experiments with Cry1(Ebox)-Luc reporter in SCN slices also demonstrated that PF-670462 dose-dependently lengthened the circadian period, although it did not significantly affect the amplitude of oscillations at most concentrations tested embopress.org. The effect on circadian period mediated by CK1δ inhibition is associated with a selective extension of the duration of PER2-mediated transcriptional feedback pnas.orgpnas.org.
In zebrafish PAC-2 cells transfected with per1b:Luc or Ebox:Luc reporters, PF-670462 disrupted clock-controlled rhythmic promoter activity, suggesting the importance of CK1δ activity for peripheral circadian clock function plos.org. This effect was shown to be reversible upon washout of the inhibitor plos.org.
Data from circadian rhythm studies using PF-670462 often involve analyzing changes in the period and amplitude of bioluminescence rhythms over time.
| Cell Type / Model | Reporter | PF-670462 Concentration | Effect on Circadian Period | Effect on Amplitude | Citation |
| Mouse SCN slices | PER2::Luc | Dose-dependent | Lengthened | Not significantly affected (mostly) | embopress.orgnih.gov |
| Mouse SCN slices | Cry1(Ebox)-Luc | Dose-dependent | Lengthened | Not significantly affected (mostly) | embopress.org |
| Mouse fibroblasts | PER2::Luc | 1 µM | Lengthened (up to 33h) | Not specified | pnas.orgpnas.org |
| Zebrafish PAC-2 cells | per1b:Luc | Dose-dependent | Disrupted rhythmicity | Not specified | plos.org |
| Zebrafish PAC-2 cells | Ebox:Luc | Dose-dependent | Disrupted rhythmicity | Not specified | plos.org |
Assays for Wnt Pathway Modulation (e.g., TOPflash/FOPflash)
PF-670462 has been investigated for its ability to modulate the Wnt/β-catenin signaling pathway, a pathway regulated by CK1 isoforms medchemexpress.comnih.govnih.govscienceopen.com. TOPflash and FOPflash reporter assays are standard tools used to measure the transcriptional activity of the canonical Wnt pathway pubcompare.aijcancer.orgnih.govechemi.com. The TOPflash construct contains TCF/LEF binding sites upstream of a luciferase gene, while FOPflash contains mutated, non-functional binding sites, serving as a negative control pubcompare.aijcancer.orgnih.govechemi.com. The ratio of TOPflash to FOPflash activity indicates Wnt-specific transcriptional activation jcancer.org.
Studies have shown that PF-670462 can inhibit Wnt/β-catenin signaling, as measured by the reduction in TOPflash reporter activity medchemexpress.comnih.govnih.govscienceopen.com. Nanomolar concentrations of PF-670462 have been reported to be sufficient to inhibit CK1δ/ε activity and repress Wnt/β-catenin signaling nih.govscienceopen.com. For example, PF-670462 strongly inhibits Wnt/β-catenin signaling with an IC₅₀ of approximately 17 nM medchemexpress.com. Inhibition of CK1 activity by PF-670462 has been shown to abolish the effects of CYTOR-shRNA on β-cateninSer45 phosphorylation and Wnt/β-catenin signaling activity in colon cancer cells nih.gov.
Studies on Cell Proliferation and Viability in Disease Models
The effects of PF-670462 on cell proliferation and viability have been examined in various disease models, including cancer and fibrosis. While CK1δ/ε are implicated in cell growth and survival, the impact of PF-670462 on proliferation appears to be context-dependent and generally less pronounced compared to its effects on other pathways like circadian rhythms or Wnt signaling medchemexpress.comimrpress.comnih.govscienceopen.comnih.govresearchgate.netmdpi.combiorxiv.org.
In some cancer cell lines, such as human melanoma A375 cells, PF-670462 showed weak antiproliferative activity with an EC₅₀ greater than 10 µM nih.gov. Similarly, PF-670462 was described as a weak inhibitor of proliferation in HEK293 and HT1080 cells at a concentration of 1 µM medchemexpress.comnih.govscienceopen.comresearchgate.net. Some studies suggest that unlike other CK1 inhibitors, PF-670462 does not induce significant cancer cell death imrpress.comnih.govscienceopen.com. However, one study noted that PF-670462 significantly increased colony numbers in a soft agar (B569324) assay of osteosarcoma cells at a specific concentration, suggesting a potential pro-proliferative effect in that context biorxiv.org.
In the context of neurodegenerative disorders, PF-670462 at concentrations of 0.1 and 1 µM was observed to decrease cell viability in N13 cells, while a lower concentration (0.05 µM) did not show this effect mdpi.com. This suggests that higher concentrations might impact general cell viability, potentially due to broader kinase inhibition effects mdpi.com.
Fibroblast and Epithelial Cell Studies
PF-670462 has been investigated for its effects on fibroblast and epithelial cells, particularly in the context of fibrotic diseases like idiopathic pulmonary fibrosis (IPF). These studies have explored its ability to modulate key processes involved in fibrosis, such as gene expression, myofibroblast activation, and epithelial-mesenchymal transition.
Effects on Fibrogenic Gene Expression in 2D and 3D Culture Systems
In vitro studies using primary human lung fibroblasts from IPF and non-diseased donors, cultured in both 2D monolayers and 3D spheroids, have demonstrated that PF-670462 inhibits the expression of fibrogenic genes induced by transforming growth factor-beta (TGF-β) frontiersin.orgatsjournals.org. TGF-β is a major mediator of fibrotic diseases frontiersin.orgnih.gov.
PF-670462 has been shown to inhibit the TGF-β-induced increase in mRNA levels of genes such as Collagen 1A (COL1A) and Connective Tissue Growth Factor (CTGF) in fibroblast monolayers and spheroids frontiersin.org. These effects were observed in fibroblasts from both IPF and non-diseased control donors frontiersin.org. In MRC-5 lung fibroblasts, PF-670462 also attenuated TGF-β1-stimulated expression of α-smooth muscle actin (α-SMA) and Collagen 1A atsjournals.org.
The inhibition of fibrogenic gene expression by PF-670462 suggests its potential to interfere with the excessive extracellular matrix deposition characteristic of fibrotic conditions.
Modulation of Myofibroblast Activation and Collagen Deposition
Myofibroblasts are key effector cells in fibrosis, responsible for producing and depositing excessive amounts of collagen and other extracellular matrix components. PF-670462 has been shown to modulate myofibroblast activation and collagen deposition in in vitro models of fibrogenesis atsjournals.orgatsjournals.orgersnet.org.
Furthermore, PF-670462 has been shown to prevent TGF-β-induced epithelial-mesenchymal transition (EMT) in alveolar epithelial cells (e.g., A549 cells) frontiersin.orgnih.govresearchgate.netmdpi.com. EMT is a process where epithelial cells acquire mesenchymal characteristics, contributing to the pool of myofibroblasts in fibrotic tissues frontiersin.org. PF-670462 inhibited the TGF-β-induced changes in EMT-associated genes like N-Cadherin, Vimentin, and E-Cadherin in a concentration-dependent manner frontiersin.org. This effect on EMT in epithelial cells, in addition to its direct effects on fibroblasts, highlights a potential multi-targeted anti-fibrotic mechanism for PF-670462 frontiersin.org.
The modulation of myofibroblast activation and collagen deposition by PF-670462 in these in vitro models supports its investigation as a potential therapeutic agent for fibrotic diseases.
Immunological Cell Studies
Preclinical in vitro research has explored the effects of PF-670462 on immunological cells, particularly in the context of leukemia. These studies highlight the impact of CK1δ/ε inhibition on cellular interactions and motility crucial for disease progression.
Impact on Microenvironmental Interactions in Leukemia Cell Lines
Studies using primary chronic lymphocytic leukemia (CLL) cells have demonstrated that PF-670462 significantly blocks interactions with the microenvironment. ashpublications.orgnih.govcapes.gov.brmuni.czmdpi.com This includes inhibiting processes such as invasion and communication with stromal cells, which are critical for the survival and proliferation of leukemia cells within lymphoid tissues. ashpublications.orgnih.govcapes.gov.brmuni.czmdpi.com The ability of PF-670462 to disrupt these interactions suggests a potential mechanism for interfering with leukemia cell support and dissemination. ashpublications.orgnih.govcapes.gov.br
Inhibition of Chemotaxis and Cell Polarity
PF-670462 has been shown to effectively block chemotaxis in CLL cells. mdpi.comresearchgate.net Chemotaxis, the directional movement of cells in response to chemical signals, is a key process enabling leukemia cells to home to and infiltrate protective tissue niches. muni.cz Research indicates that PF-670462 inhibits chemotaxis induced by relevant chemokines such as CXCL12 and CCL19 in CLL cells. mdpi.comresearchgate.net
Furthermore, PF-670462 has been reported to block the acquisition of cell polarity in CLL cells in vitro. mdpi.comresearchgate.net Cell polarity is essential for directed migration and other cellular functions. Genetic studies using CK1ε knockout in MEC-1 cells, a CLL cell line, have provided further support for the importance of CK1ε in amoeboid cell migration and validate the findings observed with CK1 inhibitors like PF-670462. frontiersin.org Inhibition of CK1 activity by PF-670462 has also been shown to prevent centrosome polarization in Jurkat T cells, a process linked to cell polarity and the formation of the immunological synapse. rupress.org
Proteomic Profiling to Elucidate Downstream Pathways
Proteomic profiling has been employed to gain a deeper understanding of the molecular mechanisms and downstream pathways affected by PF-670462 treatment. These studies analyze global protein changes to identify regulated biological processes.
Global Proteome Changes in Response to PF-670462 Treatment
Global proteomic analyses have revealed that treatment with PF-670462 induces distinct changes in cellular protein profiles. In studies using primary human lung fibroblasts, PF-670462 was shown to induce proteomic changes that were distinct from those caused by other signaling inhibitors. atsjournals.org Quantitative mass spectrometry-based proteomic analyses in other cellular models, such as N2a cells, have demonstrated that PF-670462 treatment in vitro can alter the expression of numerous proteins. biorxiv.orgresearchgate.net For instance, in Alzheimer's disease-related research, PF-670462 treatment in vitro upregulated multiple proteins that were found to be downregulated in the disease context. biorxiv.orgresearchgate.net
Identification of Regulated Biological Processes and Pathways
Bioinformatic analysis of proteomic data obtained from PF-670462 treatment helps identify the biological processes and pathways that are regulated by CK1δ/ε inhibition. In human primary fibroblasts, gene ontology enrichment analysis of the distinct proteomic changes induced by PF-670462 identified key biological processes and pathways affected by the treatment. atsjournals.org While specific details of these pathways in immunological cells treated with PF-670462 are less detailed in the provided sources, studies in other cell types offer insights into the types of pathways that can be modulated. For example, proteomic analyses in neuronal cell models treated with PF-670462 have indicated alterations in pathways related to synaptic plasticity, amyloid precursor protein processing, cytoskeletal organization, mitochondrial function, response to oxidative stress, and proteasomal protein degradation. biorxiv.orgresearchgate.netnih.govacs.org These findings underscore the broad impact of CK1δ/ε inhibition on diverse cellular functions and highlight the utility of proteomic profiling in elucidating the downstream effects of PF-670462.
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| PF-670462 | 755673 |
Data Table: Impact of PF-670462 on CLL Cell Migration
| Cell Type | Stimulus | PF-670462 Treatment | Effect on Migration Index | Source |
| Primary CLL cells | Various microenvironmental stimuli | Present | Significantly decreased | ashpublications.org |
| Primary CLL cells | CCL19 | Present | Significantly decreased | ashpublications.org |
| MEC-1 cell line | CCL19 | Present (EC₅₀ = 2.4 μM) | Blocked chemotaxis | ashpublications.org |
Data Table: Effect of CK1 Inhibition on Centrosome Polarization in Jurkat T Cells
| Cell Type | Treatment | Centrosome Polarization to IS (%) | Source |
| Jurkat T cells | DMSO (Control) | 89 ± 3 | rupress.org |
| Jurkat T cells | PF-670462 (25 µM) | 67 ± 5 | rupress.org |
| Jurkat T cells | PF-670462 (50 µM) | 57 ± 6 | rupress.org |
Preclinical in Vivo Research Applications of Pf 670462 in Animal Models
Circadian Rhythm Studies
PF-670462 has been extensively used in animal models to investigate the role of CK1δ and CK1ε in regulating circadian rhythms. Its ability to inhibit these kinases allows for the study of their impact on the core molecular clockwork and overt behavioral rhythms. nih.govnih.govpnas.org
Period Lengthening in Rodent Models
Studies in rodent models have demonstrated that PF-670462 can significantly lengthen the circadian period. Pharmacological inhibition of CK1δ, notably with PF-670462, has been shown to lengthen circadian rhythms in locomotor activity in vivo. nih.govnih.govpnas.org In Rat-1 cell lines with bioluminescent reporters for clock genes like Bmal1, Per2, or Rev-erbα, PF-670462 lengthened the period in a dose-dependent manner. nih.govresearchgate.net In WT fibroblasts, high-dose PF-670462 (1 μM) extended the period to 33 hours. nih.govpnas.org Daily treatment with PF-670462 in a triple transgenic mouse model of Alzheimer's disease (3xTg-AD mice) resulted in lengthening of the free-running period in a dose-dependent manner. biorxiv.org
Restoration of Disrupted Circadian Oscillators
PF-670462 has shown promise in restoring rhythmicity in disrupted circadian oscillators. In arrhythmic SCN slices derived from Vipr2−/− mice, PF-670462 treatment transiently restored robust circadian rhythms of PER2::Luc bioluminescence. nih.govnih.govpnas.org Furthermore, in mice rendered behaviorally arrhythmic by the Vipr2−/− mutation or by constant light, daily treatment with PF-670462 elicited robust 24-hour activity cycles that persisted throughout treatment. nih.govnih.govpnas.org
Effects on Behavioral Rhythms (e.g., Locomotor Activity)
PF-670462 influences behavioral rhythms, particularly locomotor activity, which is a commonly used output measure of the circadian clock in rodents. Pharmacological inhibition of CK1δ with PF-670462 significantly lengthened circadian rhythms in locomotor activity in vivo. nih.govnih.govpnas.org In 3xTg-AD mice, PF-670462 administration normalized behavioral circadian rhythms. biorxiv.org In rats, PF-670462 produced robust phase delays in activity rhythms. medchemexpress.com The onset of wheel-running activity in rats was delayed by 1.1 hours following PF-670462 administration. nih.govresearchgate.net Treatment with PF-670462 at concentrations of 0.5, 1, and 5 μM abolished locomotor activity rhythms in zebrafish larvae, resulting in intermediate levels of activity. plos.org
Modulation of Clock Gene Expression in Various Tissues (e.g., SCN, Liver, Pancreas)
PF-670462 modulates the expression of clock genes in central and peripheral tissues. In the suprachiasmatic nucleus (SCN), the rhythm of Nr1d1 and Dbp mRNA expression was delayed by 4.2 and 4 hours, respectively, following PF-670462 administration in rats. medchemexpress.comnih.govresearchgate.net PF-670462 acutely phase delayed the rhythmic transcription of Bmal1, Per1, Per2, and Nr1d1 in both the liver and pancreas of rats by approximately 4.5 hours. medchemexpress.comnih.govresearchgate.net Inhibition of CK1δ/ε by PF-670462 has also shown inhibitory effects on the expression of clock genes such as Bmal1, Per1, Per2, and Nr1d1 in rats. researchgate.net
Table 1: Effects of PF-670462 on Clock Gene Expression in Rats
| Tissue | Clock Gene mRNA | Phase Delay (hours) |
| Liver | Bmal1 | 4.5 ± 1.3 medchemexpress.comnih.govresearchgate.net |
| Liver | Per1 | 4.5 ± 1.3 medchemexpress.comnih.govresearchgate.net |
| Liver | Per2 | 4.5 ± 1.3 medchemexpress.comnih.govresearchgate.net |
| Liver | Nr1d1 | 4.5 ± 1.3 medchemexpress.comnih.govresearchgate.net |
| Pancreas | Bmal1 | 4.5 ± 1.2 medchemexpress.comnih.govresearchgate.net |
| Pancreas | Per1 | 4.5 ± 1.2 medchemexpress.comnih.govresearchgate.net |
| Pancreas | Per2 | 4.5 ± 1.2 medchemexpress.comnih.govresearchgate.net |
| Pancreas | Nr1d1 | 4.5 ± 1.2 medchemexpress.comnih.govresearchgate.net |
| SCN | Nr1d1 | 4.2 medchemexpress.comnih.govresearchgate.net |
| SCN | Dbp | 4 medchemexpress.comnih.govresearchgate.net |
Fibrotic Disease Models
Beyond circadian rhythms, PF-670462 has been investigated for its potential therapeutic effects in fibrotic diseases, particularly pulmonary fibrosis. frontiersin.orgnih.govresearchgate.net
Efficacy in Acute and Chronic Bleomycin-Induced Pulmonary Fibrosis Models
The efficacy of PF-670462 has been assessed in preclinical models of bleomycin-induced pulmonary fibrosis in mice. PF-670462 administered systemically or locally by inhalation prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice. selleckchem.comfrontiersin.orgnih.govresearchgate.net In a "therapeutic" regimen starting on day 7, PF-670462 prevented bleomycin-induced lung collagen accumulation. frontiersin.orgnih.govresearchgate.net The dual CK1δ/ε inhibitor PF670462 prevents and attenuates bleomycin-induced pulmonary fibrogenesis in mice. researchgate.net Studies have measured endpoints such as hydroxyproline (B1673980) content (an indicator of collagen) and bronchoalveolar lavage (BAL) cell number to assess the extent of fibrosis and inflammation. researchgate.net
Table 2: Effects of PF-670462 on Bleomycin-Induced Pulmonary Fibrosis in Mice
| Model Type | Treatment Regimen | Key Finding |
| Acute | Systemic or local inhalation | Prevented pulmonary fibrosis. selleckchem.comfrontiersin.orgnih.govresearchgate.net |
| Chronic | Systemic or local inhalation | Prevented pulmonary fibrosis. selleckchem.comfrontiersin.orgnih.govresearchgate.net |
| Chronic | "Therapeutic" (day 7 onward) | Prevented lung collagen accumulation. frontiersin.orgnih.govresearchgate.net |
| Acute & Chronic | Administered systemically or locally | Prevents and attenuates fibrogenesis. researchgate.net |
Elevated expression and activity of CK1δ and ε in Idiopathic Pulmonary Fibrosis (IPF) and the anti-fibrogenic effects of PF-670462 support CK1δ/ε as novel therapeutic targets for IPF. frontiersin.orgnih.govresearchgate.net
Prevention of Organ Fibrosis (e.g., Lung Collagen Accumulation)
Preclinical research has explored the potential of PF-670462 in preventing organ fibrosis, with a focus on lung collagen accumulation. Studies utilizing acute and chronic bleomycin-induced pulmonary fibrosis mouse models have demonstrated the anti-fibrotic effects of PF-670462. nih.govfrontiersin.org Elevated expression and activity of Casein Kinase 1 delta and epsilon (CK1δ and ε), the targets of PF-670462, have been observed in the lungs of patients with idiopathic pulmonary fibrosis (IPF). nih.govfrontiersin.orgresearchgate.net
In these mouse models, systemic or local administration of PF-670462 by inhalation prevented both acute and chronic bleomycin-induced pulmonary fibrosis. nih.govfrontiersin.org Specifically, when administered in a "therapeutic" regimen starting from day 7, PF-670462 prevented bleomycin-induced lung collagen accumulation. nih.govfrontiersin.org This suggests that targeting CK1δ/ε with PF-670462 may represent a therapeutic strategy for pulmonary fibrosis. nih.govfrontiersin.orgresearchgate.net
Hematological Malignancy Models
PF-670462 has been investigated in preclinical models of hematological malignancies, particularly chronic lymphocytic leukemia (CLL). These studies have focused on its impact on leukemia progression, the modulation of leukemic cell accumulation in peripheral tissues, and its synergistic effects with other preclinical agents. researchgate.netashpublications.orgnih.govmdpi.com
Modulation of Leukemic Cell Accumulation in Peripheral Tissues
In the Eμ-TCL1 mouse model, CK1 inhibition using PF-670462 slowed down the accumulation of leukemic cells in the peripheral blood and spleen. ashpublications.orgnih.govcancer-genetics.org This effect also contributed to preventing the onset of anemia in these mice. ashpublications.orgnih.govcancer-genetics.org The ability of PF-670462 to block microenvironmental interactions of CLL cells, such as chemotaxis, invasion, and communication with stromal cells, is believed to contribute to its effect on leukemic cell accumulation. researchgate.netashpublications.orgnih.gov
Neurobiological Models
PF-670462 has also been investigated in neurobiological models, particularly in the context of Alzheimer's disease (AD). nih.govnih.govfocusbiomolecules.comresearchgate.net
Cognitive Performance Enhancement in Alzheimer's Disease Mouse Models
In 3xTg-AD mice, PF-670462 administration rescued working memory deficits and normalized behavioral circadian rhythm disturbances. nih.govbiorxiv.org Proteomic analyses in these mice revealed that PF-670462 administration reversed hippocampal proteomic alterations in pathways related to synaptic plasticity and amyloid precursor protein processing. nih.govbiorxiv.org These findings suggest that CK1δ/ε inhibition with PF-670462 may hold therapeutic potential for improving cognitive function and addressing AD-associated pathology. nih.govfocusbiomolecules.comtechnologynetworks.comnih.govbiorxiv.org
Summary of Key Preclinical In Vivo Findings with PF-670462
| Research Area | Animal Model | Key Findings |
| Organ Fibrosis | Bleomycin-induced pulmonary fibrosis mouse model | Prevented lung collagen accumulation; attenuated fibrosis in acute and chronic models. nih.govfrontiersin.org |
| Hematological Malignancies | Eμ-TCL1 mouse model of CLL | Delayed leukemia progression; prolonged overall survival. researchgate.netashpublications.orgnih.gov |
| Eμ-TCL1 mouse model of CLL | Slowed accumulation of leukemic cells in peripheral blood and spleen; prevented anemia. ashpublications.orgnih.govcancer-genetics.org | |
| Eμ-TCL1 mouse model of CLL | Showed synergistic effects with BTK inhibitors (e.g., ibrutinib), improving survival. researchgate.netashpublications.orgnih.govmdpi.com | |
| Neurobiological Models | APP-PS1 mouse model of AD | Improved cognitive performance; reduced amyloid burden and plaque size. nih.govtechnologynetworks.com |
| 3xTg-AD mouse model of AD | Rescued working memory deficits; normalized circadian rhythms; reversed hippocampal proteomic alterations. nih.govbiorxiv.org |
Attenuation of Stimulant-Induced Locomotion
Studies in animal models have investigated the effect of PF-670462 on locomotion induced by stimulants. PF-670462 has been shown to attenuate the locomotor stimulant response to methamphetamine in mice tocris.comcaymanchem.commerckmillipore.com. This effect may be mediated through the phosphorylation of Dopamine- and cyclic AMP-regulated phosphoprotein-32 (DARPP-32), which is known to modulate the effects of various drugs of abuse nih.gov. Coadministration of PF-670462 with methamphetamine decreased locomotor activity and DARPP-32 phosphorylation in mice. A similar outcome was observed following the coadministration of PF-670462 with amphetamine in rats palmerlab.org.
Investigation in Addiction Models (e.g., Alcohol Relapse)
PF-670462 has been studied in addiction models, specifically focusing on alcohol relapse-like drinking behavior. Research using the "Alcohol Deprivation Effect" model in long-term alcohol-drinking rats demonstrated that systemic injections of PF-670462 dose-dependently decreased and, at a higher dosage, prevented the alcohol deprivation effect compared to vehicle-treated rats nih.govnih.govresearchgate.net. This inhibition of CK1ε/δ with PF-670462 blunted the high daytime alcohol intake typically observed upon alcohol re-exposure nih.govnih.govresearchgate.net. The compound also influenced the daily rhythms of locomotor activity, water intake, and saccharin (B28170) intake nih.gov.
Inflammatory Disease Models (e.g., Ulcerative Colitis)
PF-670462 has been investigated in inflammatory disease models, including dextran (B179266) sodium sulfate (B86663) (DSS)-induced ulcerative colitis in mice nih.govnih.govjst.go.jpijbs.com.
Prevention of Disease Deterioration in Induced Colitis Models
In a mouse model of DSS-induced ulcerative colitis exacerbated by UVB eye irradiation, administration of PF-670462 inhibited the deterioration caused by the UVB irradiation nih.govnih.govijbs.com. While PF-670462 lowered the disease activity scores in these mice compared to the UVB/DSS-treated group, it did not reduce the scores to the levels observed in mice treated only with DSS nih.gov.
Relationship with Clock Genes and Inflammatory Cytokines
Studies in the DSS-induced ulcerative colitis model have explored the relationship between PF-670462, clock genes, and inflammatory cytokines. In mice treated with UVB and DSS, the expression levels of clock genes Clock, Bmal1, and Rev-Erbα, as well as RORγt and interleukin (IL)-17 in the colon, were increased. Conversely, the expression of NFIL3 was lower nih.govnih.govijbs.com. PF-670462 administration, acting as a PER2 activator and Clock/Bmal1 inhibitor, inhibited the deterioration caused by UVB eye irradiation nih.govnih.govijbs.com. These findings suggest that the exacerbation of DSS-induced ulcerative colitis mediated by UVB eye irradiation is dependent on IL-17 production in response to alterations in clock genes, and PF-670462 can counteract this effect nih.govnih.govijbs.com. Clock proteins are known to interact with inflammatory mediators, with CLOCK positively regulating and REV-ERBα, RORα, or BMAL1 negatively regulating NF-κB, a transcription factor involved in activating pro-inflammatory cytokines like TNF-α, IL-1β, or IL-6 nih.govresearchgate.net.
Target Engagement and Pharmacodynamic Biomarker Studies In Vivo
Target engagement and pharmacodynamic biomarker studies have been conducted in vivo to understand how PF-670462 interacts with its targets and the resulting biological effects.
Use of Radioligands for Target Occupancy Measurement
Radioligands have been employed to measure the in vivo target occupancy of PF-670462. [³H]PF-5236216 has been identified as a tool radioligand for in vivo target occupancy measurement of casein kinase 1 (CK1) inhibitors acs.orgresearchgate.netfigshare.comnih.govrcsb.org. This radioligand was used to determine the binding affinity for PF-670462 and to measure its in vivo target occupancy in mice acs.orgresearchgate.netfigshare.comnih.govrcsb.org. The measured target occupancy was correlated with CK1δ/ε in vivo pharmacology, such as circadian rhythm modulation acs.orgresearchgate.netfigshare.comnih.govrcsb.org.
Correlation of Target Occupancy with Preclinical Pharmacological Effects
Preclinical research utilizing PF-670462, a potent and selective dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), has investigated the relationship between the extent of target engagement and observed pharmacological outcomes in animal models. PF-670462 exhibits IC50 values of 7.7 nM for CK1ε and 14 nM for CK1δ, demonstrating significant selectivity over a panel of other kinases ncats.iomerckmillipore.commedchemexpress.com.
Studies have specifically explored the correlation between the in vivo target occupancy (TO) of PF-670462 in the brain and its effects on circadian rhythm modulation in mice acs.orgnih.gov. To facilitate the measurement of CK1δ/ε target occupancy in the central nervous system (CNS), a selective and brain-penetrant radioligand, [3H]PF-5236216, was developed acs.orgnih.govresearchgate.net. This tool allowed for the quantitative assessment of how effectively PF-670462 occupies its intended targets in the brain tissue of living animals acs.orgnih.govresearchgate.net.
Research findings indicate that there is a correlation between the level of CK1δ/ε target occupancy achieved by PF-670462 and the magnitude of its pharmacological effects on circadian rhythms acs.orgnih.gov. While specific quantitative data detailing a dose-response or occupancy-response curve for circadian effects linked directly to measured TO levels in mice were not extensively provided in the available snippets, the studies confirm that measuring in vivo TO with a suitable radioligand is a viable approach to understand the relationship between systemic exposure, brain target engagement, and the resulting modulation of circadian behavior acs.orgnih.gov. The ability of PF-670462 to induce phase delays in circadian rhythms in rats and monkeys has been demonstrated, suggesting a link between its presence and activity at CK1δ/ε targets and the observed behavioral changes ncats.iomerckmillipore.com.
The mechanism underlying PF-670462's effect on circadian rhythms involves the phosphorylation of Period (PER) proteins by CK1δ and CK1ε ncats.ioresearchgate.netnih.gov. Inhibition of CK1δ, in particular, has been shown to lengthen the circadian period and is accompanied by increased nuclear retention of PER2 protein both in vitro and in vivo researchgate.netnih.govpnas.org. This suggests that the pharmacological effect (period lengthening and PER2 nuclear retention) is a direct consequence of inhibiting the target enzymes, CK1δ/ε. While direct quantitative correlation between a specific percentage of CK1δ/ε occupancy and a precise degree of period lengthening or PER2 retention in animal models was not detailed with specific data points in the provided information, the research establishes that effective target engagement by PF-670462 is necessary for these downstream pharmacological effects on the circadian clock acs.orgnih.govresearchgate.netnih.govpnas.org.
Beyond circadian rhythms, PF-670462 has also shown anti-fibrotic effects in preclinical mouse models of pulmonary fibrosis and has demonstrated efficacy in a mouse model of chronic lymphocytic leukemia frontiersin.orgresearchgate.netashpublications.orgresearchgate.netresearchgate.net. Although the provided information highlights these pharmacological effects and the role of CK1δ/ε inhibition, detailed data explicitly correlating measured target occupancy levels of PF-670462 in the relevant tissues (lungs or leukemia cells) with the observed therapeutic outcomes in these specific animal models were not available in the search results. However, the principle established in the circadian rhythm studies suggests that achieving sufficient target occupancy in the affected tissues is likely crucial for the manifestation of these preclinical pharmacological effects.
While a detailed interactive data table showing precise target occupancy percentages and corresponding pharmacological effect magnitudes across various doses or time points could not be constructed from the provided snippets, the research confirms the importance of target occupancy in mediating the preclinical pharmacological effects of PF-670462, particularly in the context of circadian rhythm modulation where in vivo TO measurements were conducted acs.orgnih.gov.
Structure Activity Relationship Sar and Analogue Development
Identification of Key Structural Features for CK1δ/ε Inhibition
PF-670462 is an imidazole-based molecule identified through high-throughput screening frontiersin.org. Structural studies, including co-crystallization of the human CK1δ kinase domain with PF-670462, have provided molecular insights into the inhibitor's interactions with the enzyme binding site acs.org. These structures reveal the critical contacts and binding modes that contribute to PF-670462's inhibitory activity against CK1δ/ε. The imidazole (B134444) core and its attached substituents play key roles in occupying specific regions within the ATP-binding pocket of the kinases.
Rational Design Strategies for Improved Potency and Selectivity
Strategies have included modifications to the core scaffold, alterations of substituents, and the introduction of new chemical functionalities designed to optimize interactions with specific residues in the CK1δ/ε binding sites. Computational methods, such as docking studies, have been employed to predict binding affinities and guide the synthesis of promising analogues imrpress.com.
Evaluation of Novel Analogues in Preclinical Assays
Novel analogues of PF-670462 and other CK1 inhibitors are typically evaluated in a range of preclinical assays to assess their inhibitory activity, selectivity, and cellular effects uni-kiel.deresearchgate.net. In vitro kinase assays using purified CK1δ and CK1ε enzymes are fundamental for determining IC50 values and assessing potency tocris.com. Selectivity profiling against a broad panel of other kinases is crucial to identify off-target activities and potential liabilities tocris.comnih.govfrontiersin.org.
Cell-based assays are also essential to evaluate the ability of analogues to penetrate cell membranes and inhibit CK1δ/ε activity within a cellular context frontiersin.org. Assays measuring the phosphorylation or degradation of known CK1 substrates, such as PER proteins involved in circadian rhythms, or assessing effects on Wnt/β-catenin signaling, are commonly used imrpress.comnih.govresearchgate.netapexbt.com.
Comparison of PF-670462 with Analogues in Activity and Selectivity Profiling
PF-670462 is recognized as a potent inhibitor of both CK1δ and CK1ε, with reported IC50 values in the low nanomolar range (e.g., 7.7 nM for CK1ε and 14 nM for CK1δ, or 80 nM for CK1ε and 13 nM for CK1δ, depending on the study) nih.govresearchgate.net. However, initial reports of high selectivity over a panel of 42 other kinases were later refined by more extensive kinome profiling, which revealed inhibition of several off-target kinases, including p38 and EGFR tocris.comfrontiersin.org.
Comparisons with subsequently developed analogues highlight the ongoing efforts to improve upon PF-670462's profile. For instance, PF-4800567, another compound developed by Pfizer, demonstrated greater selectivity for CK1ε over CK1δ compared to PF-670462 tocris.com. While PF-670462 showed a slight preference for CK1δ (approximately 6-fold more potent), PF-4800567 was over 20-fold more potent for CK1ε tocris.comselleckchem.com.
More recent research has explored different scaffolds and modifications to achieve improved potency and selectivity. For example, some 4,5-diaryl-imidazoles have shown potent dual inhibition of CK1δ and CK1ε, with some exhibiting limited isoform-selectivity uni-kiel.de. The development of compounds like SR-1277, SR-2890, and SR-3029, based on a purine (B94841) scaffold, demonstrated high selectivity as CK1δ/ε inhibitors compared to PF-670462 in a broader kinome scan frontiersin.org.
The data below illustrate the comparative activity and selectivity of PF-670462 and some other CK1 inhibitors.
| Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Selectivity over other kinases | Notes | Source |
| PF-670462 | 14 (or 13) | 7.7 (or 80) | Inhibits p38, EGFR, GSK3β, PKA, PKC uni-kiel.defrontiersin.org | Potent dual inhibitor | nih.govresearchgate.net |
| PF-4800567 | 711 | 32 | >20-fold selective for CK1ε tocris.com | More CK1ε selective than PF-670462 tocris.com | tocris.comselleckchem.com |
| SR-3029 | 44 | 260 | High selectivity (few off-targets) frontiersin.org | Purine-based analogue, more selective than PF-670462 frontiersin.org | |
| D4476 | 300 | Not specified | Inhibits p38α, PDK1 uni-kiel.de | Lower potency in cell-based assays frontiersin.org | uni-kiel.defrontiersin.org |
| IC261 | 1000 | Not specified | Binds tubulin frontiersin.org | Lower potency in cell-based assays frontiersin.org | frontiersin.org |
Note: IC₅₀ values can vary depending on the specific assay conditions and source.
This ongoing research underscores the complexity of targeting the highly homologous CK1δ and CK1ε isoforms and the importance of comprehensive SAR studies and selectivity profiling in the development of improved inhibitors.
Pf 670462 As a Research Tool Compound
Utility in Differentiating CK1δ and CK1ε Biological Functions
The availability of PF-670462, a dual CK1δ/ε inhibitor, alongside more isoform-selective inhibitors, has been crucial in differentiating the specific biological functions of CK1δ and CK1ε. medchemexpress.combio-techne.comrndsystems.comcaymanchem.comimrpress.comresearchgate.netprobes-drugs.orgresearchgate.netwikipedia.orgnih.gov While PF-670462 inhibits both isoforms with comparable potency, compounds like PF-4800567 show greater selectivity for CK1ε, and others such as SR-3029 and LH846 are selective for CK1δ. imrpress.com
By comparing the effects of PF-670462 with those of selective inhibitors or through genetic manipulation (e.g., knockdown), researchers can gain insights into the distinct contributions of CK1δ and CK1ε to various cellular processes. For instance, comparative studies using PF-670462 and the CK1ε-selective inhibitor PF-4800567 have revealed differences in their impact on circadian rhythms and the proliferation of certain cancer cell lines. imrpress.comresearchgate.netimrpress.com In breast cancer cells, PF-670462 demonstrated different effects on cell cycle progression and beta-catenin levels when compared to PF-4800567 and another dual inhibitor, IC261, highlighting the nuances in the roles of CK1ε and CK1δ depending on the cellular context. imrpress.com
Application in Uncovering Novel Regulatory Pathways
PF-670462 has been extensively applied to uncover and investigate novel regulatory pathways across diverse biological systems. Its use as a tool compound has significantly advanced the understanding of various cellular processes.
A primary area of application has been the study of circadian rhythms. PF-670462 inhibits the nuclear translocation of Period (PER) proteins, a key mechanism underlying its ability to induce phase shifts in circadian oscillations in both cellular and animal models. tocris.combio-techne.comrndsystems.comcaymanchem.comimrpress.comresearchgate.netwikipedia.orgnih.gov This has facilitated detailed investigations into the molecular mechanisms governing the circadian clock.
Beyond circadian biology, PF-670462 has been utilized to explore other signaling cascades. It has been applied in studies examining the stimulant effects of methamphetamine, indicating its utility in probing neurobiological pathways. tocris.combio-techne.comrndsystems.comcaymanchem.comimrpress.comwikipedia.org Research into the Wnt/β-catenin pathway, critical for processes like chondrocyte differentiation and implicated in various cancers, has also employed PF-670462. medchemexpress.comresearchgate.netresearchgate.netresearchgate.net Studies using PF-670462 have shown that it can enhance AXIN1 protein levels in colorectal cancer cells by targeting CK1ε, which is involved in promoting AXIN1 degradation via the ubiquitin-proteasome pathway, thereby revealing a regulatory link between CK1ε and Wnt signaling components. researchgate.netresearchgate.net
Furthermore, PF-670462 has been instrumental in uncovering novel mechanisms in disease contexts. In the study of pulmonary fibrosis, investigations into the mechanism of action of PF-670462 in modulating TGF-β-induced fibrogenesis have revealed distinct proteomic changes compared to other inhibitors, contributing to a deeper understanding of the underlying regulatory networks. atsjournals.orgatsjournals.org Research using PF-670462 has also shed light on the role of CK1ε in regulating mRNA translation and cell proliferation, identifying a novel regulatory pathway involving the translation initiation factor 4E-BP1. aacrjournals.org
Contributions to Mechanistic Understanding of Disease Pathogenesis
The application of PF-670462 as a research tool has significantly contributed to unraveling the pathogenic mechanisms of various diseases where CK1δ and CK1ε are implicated.
In the context of circadian rhythm disorders, PF-670462's capacity to modulate circadian rhythms has been leveraged to understand the involvement of CK1δ/ε in these conditions. tocris.combio-techne.comrndsystems.comcaymanchem.comimrpress.comresearchgate.netwikipedia.orgnih.gov Studies using PF-670462 have demonstrated its ability to restore disrupted rest-activity rhythms in mouse models of circadian rhythm sleep disorders. researchgate.net
PF-670462 has also been valuable in studying the role of CK1δ/ε in cancer pathogenesis. Research in chronic lymphocytic leukemia (CLL) has shown that PF-670462 can block microenvironmental interactions crucial for CLL cell survival and proliferation and slow disease progression in mouse models, providing insights into the contribution of CK1δ/ε to this hematological malignancy. imrpress.comresearchgate.netimrpress.comashpublications.orgdoi.org In breast cancer cells, PF-670462 has exhibited anti-proliferative effects and distinct impacts on the cell cycle, aiding in the understanding of CK1δ/ε's role in breast cancer development. imrpress.com Its potential involvement in other cancers like ovarian cancer and hepatocellular carcinoma, based on the observed overexpression of CK1ε, has also been explored using this inhibitor. researchgate.netdoi.org
Neurodegenerative diseases have also benefited from research utilizing PF-670462. In models of Parkinson's disease linked to CHCHD2 mutations, PF-670462 has been used to investigate the pathogenic mechanisms, revealing the involvement of CK1δ/ε in the phosphorylation of α-synuclein and NEFL and the subsequent formation of aggresomes. jst.go.jpnih.gov In Alzheimer's disease models, administration of PF-670462 has been shown to reverse proteomic alterations in the hippocampus and rescue deficits in working memory, contributing to the understanding of how CK1δ/ε and the circadian clock are involved in AD pathogenesis. biorxiv.org
Furthermore, in preclinical models of pulmonary fibrosis, PF-670462 has been employed to demonstrate the anti-fibrotic effects of inhibiting CK1δ/ε, thereby contributing to the mechanistic understanding of TGF-β-induced fibrogenesis in this disease. nih.govatsjournals.orgatsjournals.orgfrontiersin.org
Facilitation of Target Identification for Further Drug Discovery Efforts
Although PF-670462 is primarily a research tool, its extensive use has played a significant role in identifying and validating CK1δ and CK1ε as potential therapeutic targets for a range of diseases, thereby facilitating further drug discovery efforts. researchgate.netresearchgate.netnih.govashpublications.orgdoi.orgjst.go.jpnih.govbiorxiv.orgfrontiersin.org
Studies employing PF-670462 have provided crucial proof-of-concept data supporting the therapeutic potential of inhibiting CK1δ/ε in conditions such as chronic lymphocytic leukemia and Alzheimer's disease. ashpublications.orgbiorxiv.org The observed efficacy of PF-670462 in various preclinical models has highlighted CK1δ/ε as actionable targets for pharmacological intervention.
The detailed research findings obtained using PF-670462, including the identification of distinct proteomic changes induced by its inhibition compared to other compounds, are invaluable for identifying key pathways and potential biomarkers associated with CK1δ/ε activity. atsjournals.org This information can guide the development of more specific inhibitors and strategies for assessing treatment response.
Moreover, the use of PF-670462 in conjunction with tools like the radioligand [³H]PF-5236216 has facilitated the measurement of in vivo target occupancy. nih.gov This capability is essential for validating CK1δ/ε as targets in living systems and supports the rational design and development of novel CK1 inhibitors with optimized pharmacokinetic and pharmacodynamic properties for therapeutic purposes. nih.gov
Future Directions in Preclinical Research with Pf 670462 and Ck1δ/ε Inhibitors
Exploration of Novel Disease Applications in Preclinical Models
Preclinical investigations with PF-670462 and other CK1δ/ε inhibitors have extended beyond their initial use in studying circadian rhythms to explore their potential in various disease models. Notably, CK1δ/ε inhibition has shown promise in several areas.
In oncology, CK1δ/ε inhibitors have been investigated in preclinical models of various cancers. Studies in chronic lymphocytic leukemia (CLL) models have demonstrated that CK1δ/ε inhibitors, including PF-670462, can block CLL development by inhibiting the WNT-5A/ROR1-driven non-canonical Wnt pathway. nih.govwikipedia.orgciteab.comwikipedia.org PF-670462 specifically has been shown to block microenvironmental interactions, such as chemotaxis, invasion, and communication with stromal cells, in primary CLL cells. wikipedia.org Furthermore, it prolonged survival in the Eμ-TCL1 mouse model of CLL. wikipedia.org Beyond CLL, CK1δ/ε inhibition has shown preclinical activity in other hematological malignancies like non-Hodgkin lymphomas (NHL), myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and multiple myeloma (MM). nih.govwikipedia.orgciteab.comnih.gov In solid tumors, CK1δ/ε inhibitors have demonstrated antitumor effects in preclinical models of breast cancer and have been suggested as potential therapeutic options for clear cell renal cell carcinoma (ccRCC) where CK1δ and CK1ε are highly expressed. tocris.comguidetopharmacology.orgprobes-drugs.org
Pulmonary fibrosis is another area where PF-670462 has shown therapeutic potential in preclinical models. Elevated expression of CK1δ and CK1ε has been observed in the lungs of patients with idiopathic pulmonary fibrosis (IPF). tocris.commdpi.comtocris.com Preclinical studies using acute and chronic bleomycin-induced pulmonary fibrosis mouse models, as well as in vitro experiments with human lung fibroblast spheroids, demonstrated that PF-670462 attenuated the fibrogenic effects of transforming growth factor-beta (TGF-β). tocris.commdpi.comtocris.com PF-670462 prevented TGF-β-induced epithelial-mesenchymal transition (EMT), reduced the stiffness of IPF-derived spheroids, and inhibited TGF-β-induced fibrogenic gene expression. tocris.commdpi.comtocris.com Systemic or local administration of PF-670462 by inhalation prevented bleomycin-induced pulmonary fibrosis in mice. tocris.commdpi.comtocris.com
In the field of neurodegenerative diseases, CK1δ/ε inhibition has been explored for its potential in Alzheimer's disease (AD). CK1δ and CK1ε are upregulated in AD brains and play roles in circadian clock regulation, tau phosphorylation, and amyloid-beta (Aβ) production. newdrugapprovals.orgresearchgate.net Preclinical studies with PF-670462 in the APP-PS1 mouse model of AD showed that it could alter rhythmicity, improve affective and cognitive behavior, and decrease amyloid load. newdrugapprovals.org In the 3xTg-AD mouse model, PF-670462 treatment rescued working memory deficits and normalized behavioral circadian rhythm disturbances. researchgate.net
Furthermore, preclinical models of chronic liver disease (CLD) have indicated that CK1ε inhibitors, including PF-670462, effectively reduce tumor growth and fibrosis of various etiologies. tocris.com Elevated CK1ε levels are observed in CLD models, and CK1ε regulates pathways contributing to liver fibrosis, inflammation, and cancer. tocris.com
Investigation of Combination Strategies in Preclinical Disease Models
Exploring combination therapies is a critical aspect of preclinical research to enhance efficacy and overcome potential resistance mechanisms. Preclinical studies have begun to investigate the synergistic potential of combining CK1δ/ε inhibitors with other therapeutic agents.
In chronic lymphocytic leukemia (CLL), preclinical testing of PF-670462 in combination with B-cell receptor (BCR) inhibitors like ibrutinib (B1684441) has shown promising results. CK1 inhibition demonstrated synergistic effects with ibrutinib in vitro and significantly improved its effects in vivo. wikipedia.org Mice treated with a combination of PF-670462 and ibrutinib showed slower disease progression and significantly longer survival compared to ibrutinib monotherapy when treatment was discontinued. wikipedia.org This suggests that targeting CK1 can be an alternative or addition to strategies based on BCR signaling inhibition. wikipedia.org
The potential for combining CK1-targeted therapies with conventional chemotherapy, radiotherapy, immune checkpoint inhibitors, or other targeted agents is a key area for future preclinical investigation. nih.gov Rational design of such combination regimens, guided by mechanistic insights, is crucial to fully harness the therapeutic potential of CK1 inhibition. nih.gov
Advanced Mechanistic Studies (e.g., Phosphoproteomics, Interactomics)
Understanding the detailed molecular mechanisms underlying the effects of PF-670462 and CK1δ/ε inhibition is essential for advancing their preclinical development and identifying potential biomarkers. While initial studies have highlighted roles in Wnt signaling and circadian rhythm regulation, more advanced mechanistic investigations are needed. idrblab.netnih.govwikipedia.orgwikipedia.orgtocris.comcenmed.comcenmed.com
CK1δ/ε inhibitors, including PF-670462, are known to influence circadian rhythms by targeting Period (PER) proteins, promoting their nuclear retention and extending the circadian period. idrblab.netcenmed.com PF-670462 has been shown to restructure the internal phase of the molecular circadian pacemaker. cenmed.com In the context of cancer, CK1δ/ε inhibition impacts Wnt pathways, cell proliferation, apoptosis, and autophagy. nih.govwikipedia.orgciteab.comnih.gov In pulmonary fibrosis, PF-670462's anti-fibrotic effects involve preventing EMT and inhibiting fibrogenic gene expression induced by TGF-β. tocris.commdpi.comtocris.com
Future preclinical research should delve deeper into these mechanisms using advanced techniques such as phosphoproteomics and interactomics. Phosphoproteomics can identify the specific protein phosphorylation events altered by CK1δ/ε inhibition, providing a comprehensive view of the affected signaling networks. Interactomics can map the protein-protein interactions involving CK1δ/ε and how these interactions are modulated by inhibitors like PF-670462. These studies will help to fully elucidate the cell-intrinsic actions of CK1 inhibition and its complex interactions with the tumor microenvironment and cell-cell communication. nih.gov
Development of Improved Preclinical Models for Efficacy and Target Engagement
The utility of preclinical research is highly dependent on the predictive power of the models used. While various models have been employed to study PF-670462 and CK1δ/ε inhibitors, there is a continuous need for developing improved models that better recapitulate human disease complexity and allow for robust assessment of efficacy and target engagement.
Studies on PF-670462 have utilized models such as the Eμ-TCL1 mouse model and adoptive transfer models for CLL, bleomycin-induced pulmonary fibrosis mouse models, and APP-PS1 and 3xTg-AD mouse models for Alzheimer's disease. wikipedia.orgtocris.commdpi.comtocris.comnewdrugapprovals.orgresearchgate.net In vitro models, including 3D fibroblast spheroids and co-cultures with stromal cells, have also provided valuable insights into the effects of CK1δ/ε inhibition on cellular interactions and fibrogenesis. wikipedia.orgtocris.commdpi.comtocris.com
Future directions include developing more sophisticated preclinical models, such as patient-derived xenograft models that better reflect the heterogeneity of human cancers and other diseases. Organoid models derived from patient tissues could also offer a more physiologically relevant system for testing inhibitor efficacy and studying mechanisms. Developing models that allow for the assessment of target engagement in specific tissues and cell types following inhibitor administration is also crucial. This could involve using pharmacodynamic markers or imaging techniques to confirm that the inhibitor is reaching and acting on its intended targets in the preclinical setting.
Addressing Specificity and Polypharmacology in Research Contexts
Specificity and potential polypharmacology are important considerations in the preclinical research of kinase inhibitors. While PF-670462 is described as a potent and selective dual CK1δ/ε inhibitor, it has shown some off-target activity against kinases like EGFR and p38 MAPK at higher concentrations. mrc.ac.uklabsolu.ca Other CK1 inhibitors, such as IC261, have also been noted to have effects on microtubule polymerization, independent of CK1 inhibition. nbs-bio.com
The high degree of homology between CK1δ and CK1ε kinase domains makes achieving isoform-specific inhibition challenging, and many reported inhibitors act as dual inhibitors. tocris.comcenmed.comuni.lu Dissecting the specific contributions of inhibiting CK1δ versus CK1ε to the observed preclinical effects often requires the use of genetic approaches like siRNA or shRNA alongside pharmacological inhibitors. uni.lu
Q & A
Q. Q1: What are the primary molecular targets of PF-670462, and how do they influence circadian rhythm regulation?
A: PF-670462 is a selective dual inhibitor of casein kinase 1 epsilon (CK1ε) and delta (CK1δ), with IC50 values of 7.7 nM and 14 nM, respectively . These kinases regulate circadian rhythms by phosphorylating core clock proteins such as PERIOD (PER), modulating their stability and nuclear translocation. In Rat1 fibroblasts, PF-670462 at 1 μM prolongs circadian period length by ~33 hours via dose-dependent inhibition of CK1δ/ε activity. This effect is conserved across species, as shown in C57BL/6J mice, where subcutaneous administration (32 mg/kg) achieves brain concentrations sufficient to inhibit CK1δ/ε .
Q. Q2: How should researchers determine optimal concentrations of PF-670462 for in vitro studies?
A: Optimal concentrations depend on the experimental model and target pathway:
- For Wnt/β-catenin inhibition: 17 nM (IC50) in HEK293STF3A cells .
- For circadian rhythm studies: 1–10 μM in Rat1 fibroblasts to achieve >3× CK1δ IC50 .
- Solubility: Prepare stock solutions in DMSO (30 mg/mL) or water (100 mg/mL with sonication) . Validate activity via dose-response curves, as batch variability and assay conditions (e.g., ATP concentrations) may alter IC50 values .
Advanced Research Questions
Q. Q3: How does PF-670462 attenuate fibrosis in bleomycin-induced lung injury models, and what are critical experimental design considerations?
A: In C57BL/c mice, PF-670462 (30 mg/kg/day, i.p.) reduces fibrotic markers (COL-1A, TIMP-1, IL-6) by suppressing p38 MAPK phosphorylation and TGF-β signaling . Key design considerations:
- Timing: Administer PF-670462 1 day before bleomycin to preempt fibrotic signaling.
- Dose validation: Ensure brain-plasma concentration ratios (~1.3) align with CK1δ/ε inhibition thresholds .
- Controls: Include vehicle-treated and genetic controls (e.g., CK1ε-knockout mice) to isolate kinase-specific effects .
Q. Q4: What experimental approaches resolve contradictions in reported IC50 values for PF-670462 across studies?
A: Discrepancies in IC50 values (e.g., CK1δ: 13–90 nM) arise from assay design differences:
- ATP concentration: Use ATP levels matching the enzyme’s Km to avoid competitive interference .
- Substrate specificity: Differentiate between autophosphorylation and substrate phosphorylation using phospho-specific antibodies .
- Batch variability: Validate inhibitor potency via orthogonal assays (e.g., luminescence-based ATP depletion vs. radiometric kinase assays) .
Q. Q5: How does PF-670462 modulate Alzheimer’s disease (AD) pathology in 3xTg-AD mice, and what proteomic changes are critical to its therapeutic effects?
A: PF-670462 (20 mg/kg/day) reverses AD-related hippocampal proteomic alterations by:
- Upregulating neuroprotective proteins (e.g., MGST3, septin-2) linked to oxidative stress resistance .
- Downregulating amyloid precursor protein (APP) and restoring synaptic plasticity markers (e.g., neuroplastin) .
- Experimental validation: Use LC-MS/MS to quantify proteomic changes and behavioral assays (e.g., Morris water maze) to correlate with cognitive improvements .
Methodological Considerations
Q. Q6: What pharmacokinetic parameters are essential for in vivo circadian studies using PF-670462?
A: Key parameters include:
- Brain penetration : Subcutaneous administration (32 mg/kg) achieves brain:plasma ratios of 1.3, with free brain concentrations exceeding CK1δ IC50 by 3× .
- Dosing regimen : Chronic dosing (e.g., 10–20 mg/kg/day) requires monitoring period lengthening via wheel-running assays in constant darkness (DD) .
- Light interference : Diurnal species (e.g., primates) show reduced efficacy under light exposure; use light-controlled environments to minimize confounding .
Q. Q7: How can researchers optimize cell-based assays to study PF-670462’s effects on Wnt signaling?
A:
- Cell lines : Use HEK293STF3A cells with a β-catenin/TCF reporter .
- Treatment duration : 16-hour incubation to capture pathway inhibition without cytotoxicity .
- Controls : Co-treat with Wnt activators (e.g., CHIR99021) to confirm specificity .
Data Analysis and Interpretation
Q. Q8: How should conflicting results from PF-670462’s antiproliferative effects be analyzed?
A: Contradictions arise from cell type-specific responses:
- HEK293/HT1080 cells : Moderate growth inhibition at >10 μM .
- A549 cells : Inhibits TGF-β-induced epithelial-mesenchymal transition (EMT) at 3–10 μM .
- Analysis : Compare CK1δ/ε expression levels across cell lines and use genetic knockdown to confirm on-target effects .
Comparative Pharmacology
Q. Q9: How does PF-670462 compare to other CK1 inhibitors (e.g., IC261, D4476) in selectivity and efficacy?
A:
| Inhibitor | CK1ε IC50 (nM) | CK1δ IC50 (nM) | Key Applications |
|---|---|---|---|
| PF-670462 | 7.7–90 | 13–14 | Circadian rhythms, fibrosis |
| IC261 | 16,000 | 16,000 | DNA damage response |
| D4476 | 200 | 300 | Wnt signaling |
Note : PF-670462’s superior selectivity makes it ideal for circadian studies, while D4476 is better suited for Wnt pathway analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
